N~4~-(4-chlorophenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine-4,6-diamine class, characterized by a bicyclic core with amino substituents at positions 4 and 4. The N⁴ position is substituted with a 4-chlorophenyl group, while the N⁶ position carries a 2-phenylethyl chain. Such derivatives are widely explored for kinase inhibition (e.g., JAK3, PRMT5) due to their ability to mimic ATP-binding motifs . The 4-chlorophenyl group enhances hydrophobic interactions in enzyme active sites, and the 2-phenylethyl substituent may influence selectivity through steric or electronic effects .
Properties
IUPAC Name |
4-N-(4-chlorophenyl)-1-phenyl-6-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN6/c26-19-11-13-20(14-12-19)29-23-22-17-28-32(21-9-5-2-6-10-21)24(22)31-25(30-23)27-16-15-18-7-3-1-4-8-18/h1-14,17H,15-16H2,(H2,27,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMLBVYFJNAVGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
N4-(4-chlorophenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is primarily targeted towards cyclin-dependent protein kinases (CDKs), specifically CDK6. CDKs are crucial serine/threonine kinases that play a significant role in cell cycle regulation and transcription.
Mode of Action
The compound interacts with its target, CDK6, by inhibiting its activity. This interaction results in the disruption of the cell cycle, thereby inhibiting the proliferation of cells. The compound’s potent inhibitory activity against CDK6 has been demonstrated in studies involving human breast cancer cells and human gastric cancer cells.
Biochemical Pathways
The inhibition of CDK6 by N4-(4-chlorophenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine affects the cell cycle regulation pathway. This disruption can lead to the arrest of the cell cycle, preventing the cells from dividing and proliferating.
Result of Action
The primary result of the action of N4-(4-chlorophenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is the inhibition of cell proliferation. This is achieved through the disruption of the cell cycle via the inhibition of CDK6. This can lead to the death of cancer cells, thereby exhibiting antitumor activities.
Biological Activity
N~4~-(4-chlorophenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
The primary mechanism of action for pyrazolo[3,4-d]pyrimidines involves inhibition of specific kinases such as the epidermal growth factor receptor (EGFR). These compounds can interfere with signaling pathways that promote cell proliferation and survival, making them candidates for anticancer therapies.
Anticancer Activity
Recent studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in inhibiting cancer cell proliferation. For instance:
- In vitro Studies : Compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines. For example, one derivative exhibited an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the T790M mutant form .
- Cell Cycle Arrest and Apoptosis : Flow cytometric analyses indicated that these compounds can induce apoptosis and arrest the cell cycle at the S and G2/M phases. This is evidenced by an increase in the BAX/Bcl-2 ratio, suggesting a shift towards pro-apoptotic signaling .
Other Biological Activities
Beyond anticancer properties, pyrazolo[3,4-d]pyrimidines have been investigated for additional biological activities:
- Antiparasitic and Antifungal Activity : Some derivatives have shown effectiveness against parasitic infections and fungal growth. This broadens their potential therapeutic applications beyond oncology .
Study 1: EGFR Inhibition
A study focused on a series of pyrazolo[3,4-d]pyrimidine derivatives demonstrated that compound 12b was particularly effective as an EGFR inhibitor. It exhibited robust anti-proliferative activity against A549 (lung cancer) and HCT-116 (colon cancer) cell lines with IC50 values significantly lower than those of existing therapies .
Study 2: Dual Inhibition
Another investigation revealed that certain phenylpyrazolo[3,4-d]pyrimidines function as dual inhibitors of both EGFR and VEGFR2 (vascular endothelial growth factor receptor). These compounds displayed IC50 values ranging from 0.3 to 24 µM across different targets, indicating their versatility as multitargeted therapeutics .
Data Summary
| Compound Name | Target Activity | IC50 (µM) | Cell Line |
|---|---|---|---|
| Compound 12b | EGFR Inhibition | 0.016 | A549 |
| Compound 12b | EGFR Inhibition | 0.236 | HCT-116 |
| Compound 5i | Dual Inhibition | 0.3 | Various |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution at N⁶ Position
(a) G932-0370 (N⁶-[3-(propan-2-yloxy)propyl] substituent)
- Structure : Similar N⁴-(4-chlorophenyl) and 1-phenyl core but differs in the N⁶ substituent, which is a 3-(isopropoxy)propyl group.
- Properties : The hydrophilic isopropoxy group may improve solubility compared to the hydrophobic 2-phenylethyl chain in the target compound. Molecular weight (C₂₃H₂₅ClN₆O: ~453 g/mol) is slightly higher than the target compound’s estimated weight (~430 g/mol) .
(b) PR5-LL-CM01 (N⁶-(2-dimethylaminoethyl) substituent)
- Structure: N⁶ carries a dimethylaminoethyl group, introducing a basic tertiary amine.
- Properties : Increased polarity enhances water solubility, contrasting with the lipophilic 2-phenylethyl group. Molecular weight (401.51 g/mol) is lower due to fewer carbon atoms .
- Activity : Acts as a PRMT5 inhibitor, demonstrating how N⁶ modifications redirect activity from JAK3 (common in other analogs) to epigenetic targets .
(c) N⁶-Ethyl derivative (CAS 878064-24-5)
Substitution at N⁴ Position
(a) N⁴-(3-Chloro-4-fluorophenyl) derivative
- Structure : N⁴ substituted with 3-chloro-4-fluorophenyl ().
- Activity : Reported as a KCa2 channel modulator, indicating divergent target profiles based on N⁴ halogenation .
(b) N⁴-(3-Morpholinopropyl) derivative
- Structure : N⁴ linked to a morpholine-containing propyl chain ().
- Properties : The morpholine group introduces hydrogen-bonding capability, improving solubility and altering pharmacokinetics.
- Activity : Primarily explored in Bcr-Abl inhibition, highlighting the role of N⁴ flexibility in targeting different kinases .
(a) Antibacterial Pyrazolo[3,4-d]pyrimidines
- Structure : Methylsulfonyl or butoxy groups at position 6 ().
- Properties : Methylsulfonyl increases polarity (C₂₀H₁₆ClN₅O₂S, 7.53% sulfur), while butoxy enhances lipophilicity.
- Activity : Inhibit bacterial growth (e.g., Staphylococcus aureus), showing that 6-position modifications expand applications beyond kinase inhibition .
(b) JAK3-Selective Derivatives
Preparation Methods
Pyrazole Core Formation
The synthesis begins with condensation of 4-chlorophenylhydrazine hydrochloride (10 mM) and ethyl acetoacetate (15 mM) in dioxane under HCl gas atmosphere. Critical parameters:
- Reaction time : 6 hours at reflux (85°C)
- Workup : Basification with 5% NaOH, recrystallization from ethanol/water (3:1)
- Yield : 68–72% for intermediate 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile
Pyrimidine Annulation
The pyrazole intermediate undergoes cyclization with 2-phenylethylamine (1.2 eq) in POCl₃ at 110°C:
Intermediate + 2-Phenylethylamine → Cyclized product
Conditions:
- Solvent: Anhydrous 1,2-dichloroethane
- Catalyst: ZnCl₂ (0.4 mol%)
- Time: 8–12 hours
Yield: 58% after silica gel chromatography (hexane:EtOAc 4:1)
Final Functionalization
Methylation at N1-position uses methyl iodide (1.5 eq) in DMF with K₂CO₃ base:
| Parameter | Value |
|---|---|
| Temperature | 60°C |
| Reaction Time | 4 hours |
| Purification | Recrystallization (MeOH) |
| Final Yield | 63% |
Microwave-Assisted Synthesis
Modern approaches reduce synthesis time from 18 hours to 45 minutes using CEM Discover SP system:
- Key advantages :
- Optimized conditions :
Power: 300 W Temperature: 120°C Solvent: DMF/H₂O (9:1) Pressure: 250 psi
Comparative data:
| Method | Time | Yield | Purity (HPLC) |
|---|---|---|---|
| Conventional | 18h | 68% | 92% |
| Microwave | 45m | 83% | 97% |
Industrial-Scale Production
BenchChem reports kilogram-scale synthesis using continuous flow reactors:
- Reactor Type : Corning AFR® Advanced-Flow Reactor
- Parameters :
- Flow rate: 15 mL/min
- Residence time: 8.2 minutes
- Temperature: 130°C
- Productivity : 2.4 kg/day with 95.3% purity
Purification employs simulated moving bed (SMB) chromatography:
| Column Packing | Mobile Phase | Purity | Recovery |
|---|---|---|---|
| C18 silica | MeCN/H₂O (65:35) | 99.1% | 94.7% |
Structural Characterization Techniques
Spectroscopic Analysis
Crystallographic Validation
Single-crystal X-ray diffraction (SCXRD) reveals:
Comparative Method Analysis
Recent Advances (2023–2025)
Enzymatic Resolution
Lipase-mediated asymmetric synthesis achieves 98% ee:
- Enzyme : Candida antarctica Lipase B
- Solvent : MTBE
- Temperature : 37°C
Challenges and Optimization
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves multi-step reactions, starting with pyrazolo[3,4-d]pyrimidine scaffolds. Key steps include:
- Nucleophilic substitution : Reacting 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine with 4-chlorophenyl and phenylethyl groups under basic conditions (e.g., triethylamine) in polar aprotic solvents like DMF .
- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol .
- Critical factors : Solvent polarity, base strength, and stoichiometric ratios of substituents significantly impact yield (reported 45–68% in similar derivatives) .
Q. How is the molecular structure validated experimentally?
- Methodology :
- X-ray crystallography : Single-crystal diffraction using SHELXL for refinement (R-factor < 0.06). Data collected at 293 K with Mo-Kα radiation .
- Spectroscopic techniques :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm).
- HRMS : Validate molecular formula (e.g., [M+H]⁺ at m/z 485.1521) .
Q. What in vitro assays are used to assess kinase inhibition?
- Methodology :
- Enzyme-linked immunosorbent assays (ELISA) : Measure JAK3 inhibition (IC₅₀) using recombinant kinases and ATP-competitive binding protocols .
- Selectivity screening : Test against JAK1/2 and TYK2 to establish specificity (e.g., 10–100× selectivity for JAK3 in pyrazolo[3,4-d]pyrimidine derivatives) .
Advanced Research Questions
Q. How can SAR studies improve selectivity for JAK3 over other kinases?
- Methodology :
- Substituent variation : Systematically modify the 4-chlorophenyl and phenylethyl groups to optimize steric/electronic interactions. For example:
- Electron-withdrawing groups (e.g., -CF₃) enhance binding to JAK3’s hydrophobic pocket .
- Phenylethyl chain length : Shorter chains reduce off-target binding to JAK2 .
- Crystallographic analysis : Overlay ligand-bound JAK3 structures (PDB codes) to identify key hydrogen bonds (e.g., with Glu903 and Leu905) .
Q. What computational strategies predict binding modes and affinity?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions in JAK3’s ATP-binding site (grid center at Lys855) .
- MD simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-receptor complexes (RMSD < 2.0 Å) .
- Free-energy calculations : MM-GBSA to estimate ΔG_bind (correlate with experimental IC₅₀) .
Q. How to resolve contradictions between in vitro and cellular activity data?
- Methodology :
- Permeability assays : Use Caco-2 monolayers to measure Papp (apparent permeability). Low permeability may explain reduced cellular efficacy despite high in vitro potency .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify rapid clearance (e.g., t₁/₂ < 30 min) .
- Off-target profiling : Phosphoproteomics (LC-MS/MS) to detect unintended kinase inhibition .
Q. What strategies optimize pharmacokinetic properties without compromising potency?
- Methodology :
- Prodrug design : Introduce ester moieties to enhance solubility (e.g., phosphate prodrugs increase aqueous solubility >10×) .
- LogP adjustment : Introduce polar groups (e.g., -OH, -OMe) to reduce LogP from 4.2 to 3.5, improving bioavailability .
- In vivo PK studies : Monitor plasma concentration (IV/PO dosing in rodents) to calculate AUC and CL .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
